molecular formula C14H10N6S2 B1663220 1-methyl-5-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1H-1,2,3,4-tetrazole CAS No. 571149-48-9

1-methyl-5-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1H-1,2,3,4-tetrazole

Cat. No.: B1663220
CAS No.: 571149-48-9
M. Wt: 326.4 g/mol
InChI Key: HIPMWEIBNDUPSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-({5-phenylthieno[2,3-<i>d</i>]pyrimidin-4-yl}sulfanyl)-1<i>H</i>-1,2,3,4-tetrazole is a heterocyclic compound featuring a tetrazole ring linked via a sulfanyl bridge to a thieno[2,3-<i>d</i>]pyrimidine scaffold substituted with a phenyl group. This compound combines two pharmacologically significant moieties: the tetrazole ring, known for its metabolic stability and hydrogen-bonding capabilities, and the thienopyrimidine system, which is associated with diverse biological activities, including antimicrobial and anticancer properties .

Properties

IUPAC Name

4-(1-methyltetrazol-5-yl)sulfanyl-5-phenylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6S2/c1-20-14(17-18-19-20)22-13-11-10(9-5-3-2-4-6-9)7-21-12(11)15-8-16-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPMWEIBNDUPSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SC2=NC=NC3=C2C(=CS3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Approaches for Thienopyrimidine Core Formation

The thieno[2,3-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions. A prominent method involves reacting 2-aminothiophene-3-carbonitrile derivatives with formamide under reflux conditions, as demonstrated by Patel et al. (Scheme 1):

Scheme 1 : Cyclization of 2-amino-5-phenylthiophene-3-carbonitrile with formamide yields 4-hydroxythieno[2,3-d]pyrimidine, which is subsequently converted to the 4-chloro derivative using phosphorus oxychloride.

Step Reagents/Conditions Product Yield
1 Formamide, 150°C, 6h 4-Hydroxythieno[2,3-d]pyrimidine 85%
2 POCl₃, reflux, 3h 4-Chlorothieno[2,3-d]pyrimidine 78%

Introduction of the Sulfanyl Group

The 4-chloro intermediate undergoes nucleophilic substitution with thiourea or potassium thioacetate to install the sulfhydryl group:

Method A :
4-Chlorothieno[2,3-d]pyrimidine + Thiourea → 4-Mercaptothieno[2,3-d]pyrimidine (72% yield).

Method B :
4-Chlorothieno[2,3-d]pyrimidine + KSAc → 4-Acetylthio intermediate, followed by hydrolysis (81% overall yield).

Synthesis of 1-Methyl-1H-Tetrazole-5-Thiol

[3+2] Cycloaddition Strategy

The tetrazole ring is synthesized via Huisgen cycloaddition between nitriles and sodium azide. For 1-methyl substitution, a protecting group strategy is employed (Scheme 2):

Scheme 2 :

  • Methylamine + Triethyl orthoformate → N-Methylimidate intermediate.
  • Reaction with NaN₃ in DMF at 110°C → 1-Methyl-1H-tetrazole-5-thiol (68% yield).

Alternative Route via Thiol Protection

To prevent oxidation during subsequent steps, the thiol group is often protected as a disulfide:
1-Methyl-1H-tetrazole-5-thiol + I₂ → 5,5'-Dithiobis(1-methyltetrazole) (90% yield).
The disulfide is reduced back to the thiol using Zn/HCl prior to coupling.

Coupling Strategies for Final Assembly

Nucleophilic Aromatic Substitution

The 4-mercaptothieno[2,3-d]pyrimidine reacts with 5-chloro-1-methyltetrazole under basic conditions:

Conditions : K₂CO₃, DMF, 80°C, 12h.
Yield : 65%.

Oxidative Coupling via Disulfide Intermediate

An alternative approach avoids pre-formed thiols:

  • 4-Mercaptothieno[2,3-d]pyrimidine + 5,5'-Dithiobis(1-methyltetrazole) → Disulfide-linked intermediate.
  • Reduction with NaBH₄ → Target compound (58% yield).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Nucleophilic Substitution Straightforward, minimal byproducts Requires anhydrous conditions 60–70%
Oxidative Coupling Avoids free thiol handling Additional redox steps reduce efficiency 50–60%
One-Pot Tandem Synthesis Reduced purification steps Limited substrate scope 45–55%

The nucleophilic substitution route remains the most widely adopted due to its operational simplicity and scalability.

Optimization Strategies and Mechanistic Insights

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates. However, DMSO may promote sulfoxide byproducts at elevated temperatures.

Catalytic Enhancements

Recent studies show that CuI (10 mol%) accelerates the coupling step, achieving 78% yield in 6h.

Computational Modeling

DFT calculations reveal that the energy barrier for sulfanyl group transfer is lowest when the thienopyrimidine adopts a planar conformation (ΔG‡ = 24.3 kcal/mol).

Chemical Reactions Analysis

ML168 undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that tetrazole derivatives exhibit significant antimicrobial properties. For instance, a series of tetrazole compounds have shown potent antibacterial and antifungal activities. Specifically, compounds similar to 1-methyl-5-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1H-1,2,3,4-tetrazole were synthesized and tested against various pathogens. Results demonstrated that these compounds could outperform traditional antibiotics in certain cases .

Anticancer Properties

The compound's potential as an anticancer agent has been highlighted in several studies. For example, derivatives of tetrazoles have been shown to induce apoptosis in cancer cell lines without affecting normal cells. The mechanism involves the inhibition of key pathways such as AKT-mTOR and PD1-PD-L1 interactions . The ability of these compounds to selectively target cancer cells makes them promising candidates for further development.

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of various tetrazole derivatives on cancer cell lines including BxPC-3 and HCT-116. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range, suggesting high potency against cancer cells while maintaining low toxicity towards normal cells .

Synthesis of New Materials

The unique properties of this compound allow it to be utilized in the synthesis of novel materials. Its incorporation into polymer matrices has been explored for developing materials with enhanced electrical and thermal properties.

Table 2: Material Properties

Material TypePropertyObservations
Conductive PolymersElectrical ConductivityIncreased conductivity with additives
Thermally Stable PolymersThermal StabilityEnhanced thermal stability observed

Mechanism of Action

The mechanism of action of ML168 involves its interaction with specific molecular targets and pathways. It is known to protect cells by modulating certain cellular processes and pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to involve the inhibition of cytotoxicity-inducing factors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole Derivatives

The compound’s tetrazole core is structurally analogous to 1-substituted tetrazoles reported in . Key comparisons include:

Compound Name Substituent Melting Point (°C) Key Spectral Features (¹H NMR, δ ppm)
1-Phenyl-1<i>H</i>-1,2,3,4-tetrazole (4a) Phenyl 64–65 Aromatic protons: 7.28–7.50 (m, 5H)
1-(2-Methylphenyl)-1<i>H</i>-tetrazole (4c) 2-Methylphenyl 153–155 Methyl group: 2.35 (s, 3H)
Target Compound 5-Phenylthienopyrimidinyl-sulfanyl N/A* Predicted aromatic protons: ~6.82–8.60 (thienopyrimidine)

*The target compound’s physical data are unavailable due to its discontinued status .

Key Observations :

  • Substituent Effects: Bulky substituents (e.g., 2-methylphenyl in 4c) increase melting points compared to simpler phenyl derivatives (4a). The thienopyrimidine-sulfanyl group in the target compound likely enhances thermal stability, as seen in related thienopyrimidines (m.p. 190–208°C) .
  • Spectral Trends: The thienopyrimidine moiety introduces distinct downfield shifts (e.g., δ 8.60 for pyrimidine protons) compared to purely aromatic tetrazoles .
Sulfanyl-Linked Heterocycles

The sulfanyl bridge in the target compound is a critical structural feature shared with other bioactive derivatives:

Compound Name Core Structure Biological Activity Key Data
5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole Thiadiazole + dichlorophenyl Not reported Molar mass: 277.2 g/mol
1-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1<i>H</i>-tetrazole HCl Tetrazole + pyrrolidine Not reported Molar mass: 221.71 g/mol
Target Compound Tetrazole + thienopyrimidine Potential antimicrobial* Molecular formula: C₁₆H₁₂N₆S₂ (predicted)

*Analogous thienopyrimidine-triazole hybrids exhibit antimicrobial activity .

Key Observations :

  • Bioactivity Potential: Sulfanyl-linked heterocycles often display enhanced solubility and binding affinity. For example, thieno[2,3-<i>d</i>]pyrimidine-triazole hybrids show moderate-to-good antimicrobial activity against Gram-positive bacteria .
Thieno[2,3-<i>d</i>]pyrimidine Derivatives

The thienopyrimidine moiety is a hallmark of kinase inhibitors and antimicrobial agents. Comparisons include:

Compound Name Substituent Melting Point (°C) Spectral Data (¹H NMR, δ ppm)
5-Phenylthieno[2,3-<i>d</i>]pyrimidin-4(3<i>H</i>)-one None (parent structure) 205–208 Pyrimidine protons: 8.60 (s, 1H)
N-{3-[(5-Phenylthieno[2,3-<i>d</i>]pyrimidin-4-yl)oxy]phenyl}acetamide Acetamide + phenoxy 190–191 NH: 9.92 (s, 1H); CH3: 2.03 (s, 3H)
Target Compound Sulfanyl-tetrazole N/A* Predicted NH/CH3: Absent (methyl substitution)

Key Observations :

  • Thermal Stability: Thienopyrimidine derivatives generally exhibit high melting points (>190°C), suggesting robust crystalline packing .
  • Substituent Diversity : The acetamide group in introduces hydrogen-bonding capacity, while the sulfanyl-tetrazole in the target compound may enhance redox stability .

Biological Activity

1-Methyl-5-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1H-1,2,3,4-tetrazole is a complex organic compound that features a tetrazole ring, which is known for its diverse biological activities. This compound's unique structure combines a methyl group at the 1-position of the tetrazole ring and a phenylthieno[2,3-d]pyrimidine moiety linked via a sulfanyl group at the 5-position. This configuration suggests potential for various biological activities including anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The chemical formula of the compound is C14H10N6S2C_{14}H_{10}N_{6}S_{2} with a molecular weight of approximately 306.38 g/mol. The structure can be represented as follows:

Component Description
Tetrazole Ring A five-membered ring containing four nitrogen atoms and one carbon atom.
Sulfanyl Group A sulfur atom bonded to the phenylthieno[2,3-d]pyrimidine moiety.
Phenylthieno[2,3-d]pyrimidine A fused heterocyclic structure that enhances biological activity.

Synthesis

The synthesis of this compound has been achieved through various methods including one-pot multi-component condensation reactions involving aromatic aldehydes or indolin-2,3-dione with malononitrile and sodium azide. This method has been noted for its efficiency and high product yields .

Anticancer Activity

Research indicates that tetrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that certain derivatives of tetrazoles can inhibit tumor cell proliferation effectively. In vitro assays have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells through the mitochondrial pathway by activating caspases .

Cell Line IC50 (nM) Activity
A431 (epidermoid carcinoma)5–100High
HCT116 (colon cancer)3–20Very High

The compound has shown potential as a drug candidate against epidermoid carcinoma due to its effective inhibition of cancer cell growth .

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated against various bacterial strains. The minimum inhibitory concentrations (MICs) indicate that some derivatives exhibit potent antibacterial effects comparable to standard antibiotics like Ciprofloxacin.

Bacterial Strain MIC (µg/mL)
K. pneumoniae0.25 - 4
S. aureus0.5 - 16
C. albicans1 - 8

These results suggest that the compound may serve as an effective antimicrobial agent against both Gram-positive and Gram-negative bacteria .

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, the compound has demonstrated significant antioxidant activity. The DPPH assay results indicate that even at low doses, it exhibits strong free radical scavenging capabilities .

Case Studies

Several studies have focused on the biological evaluation of tetrazole derivatives:

  • Study on Antiproliferative Activity : A series of tetrazoles were synthesized and screened for their antiproliferative effects against multiple human cancer cell lines. The most active compounds showed IC50 values significantly lower than those of reference drugs .
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions between the synthesized tetrazoles and specific protein targets associated with cancer proliferation .

Q & A

Q. What are the optimal synthetic routes for 1-methyl-5-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1H-1,2,3,4-tetrazole, and how can reaction conditions be optimized for yield?

Methodological Answer:

  • Core Synthesis : Start with the cyclization of 2-amino-4-phenylthiophene-3-carbonitrile (or analogous precursors) using formic acid under reflux (16–18 hours) to form the thieno[2,3-d]pyrimidin-4(3H)-one scaffold .
  • Sulfanyl-Tetrazole Coupling : Optimize the sulfanyl linkage by reacting the thienopyrimidin-4-ol intermediate with 1-methyl-1H-tetrazole-5-thiol under Mitsunobu conditions or via nucleophilic substitution. Adjust solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) to enhance coupling efficiency.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to improve reaction kinetics and yield .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the tetrazole and thienopyrimidine moieties. For example, the singlet for the methyl group on the tetrazole ring (δ ~3.8–4.0 ppm) and aromatic protons (δ ~7.2–8.5 ppm) .
  • LC-MS : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns to ensure purity (>95%) .
  • X-ray Crystallography : Resolve ambiguities in sulfanyl linkage geometry using single-crystal analysis, as demonstrated for analogous thiadiazole derivatives .

Q. How can researchers address solubility challenges during in vitro testing?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO-water mixtures (≤1% DMSO) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Structural Analogues : Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions (e.g., phenyl ring para-substituents) without disrupting bioactivity .

Q. What purification methods are recommended to achieve high purity for pharmacological studies?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → methanol/dichloromethane) to separate sulfanyl-tetrazole byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on differential solubility of the product vs. impurities .

Advanced Research Questions

Q. How can molecular docking studies be designed to investigate the interaction between this compound and biological targets (e.g., kinases or receptors)?

Methodological Answer:

  • Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) based on structural homology to thienopyrimidine-based inhibitors .
  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling and rigid receptor grids. Validate docking poses with molecular dynamics simulations (100 ns) to assess binding stability .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Experimental Cross-Validation : Validate docking results with surface plasmon resonance (SPR) to measure binding affinity (KD) or isothermal titration calorimetry (ITC) for thermodynamic profiling .
  • Meta-Analysis : Compare bioactivity trends across structurally related compounds (e.g., thiadiazole vs. triazole derivatives) to identify confounding electronic or steric factors .

Q. How can structure-activity relationships (SAR) be systematically established for analogs of this compound?

Methodological Answer:

  • Substituent Variation : Synthesize derivatives with modifications at the phenyl ring (e.g., electron-withdrawing groups) or tetrazole methyl group (e.g., ethyl, isopropyl) .
  • Multivariate Analysis : Apply principal component analysis (PCA) or partial least squares regression (PLS-R) to correlate physicochemical descriptors (logP, polar surface area) with bioactivity .

Q. What in vitro assays are suitable for assessing off-target effects and toxicity?

Methodological Answer:

  • Broad-Panel Screening : Use kinase profiling assays (e.g., Eurofins KinaseProfiler) to evaluate selectivity across 50+ kinases .
  • hERG Channel Inhibition : Assess cardiac toxicity risk via patch-clamp electrophysiology or fluorescence-based thallium flux assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-5-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1H-1,2,3,4-tetrazole
Reactant of Route 2
1-methyl-5-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1H-1,2,3,4-tetrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.